4-Chloro-5,7-dimethoxyquinazoline is a chemical compound with the molecular formula and a CAS number of 884340-91-4. This compound belongs to the quinazoline family, characterized by a bicyclic structure containing a benzene ring fused to a pyrimidine ring. It is primarily studied for its role in medicinal chemistry, particularly as a potential inhibitor of the epidermal growth factor receptor (EGFR), which is significant in cancer treatment and research .
4-Chloro-5,7-dimethoxyquinazoline can be synthesized from various organic precursors through several chemical reactions. It falls under the category of heterocyclic compounds due to its nitrogen-containing ring structure. Its classification includes:
The synthesis of 4-Chloro-5,7-dimethoxyquinazoline typically involves multiple steps:
These steps highlight the complexity and precision required in synthesizing this compound, emphasizing the importance of reaction conditions such as temperature and solvent choice.
The molecular structure of 4-Chloro-5,7-dimethoxyquinazoline features:
The structural representation can be depicted as follows:
This configuration contributes to its biological activity and chemical reactivity.
4-Chloro-5,7-dimethoxyquinazoline can participate in various chemical reactions:
For these reactions, common reagents include:
The primary mechanism of action for 4-Chloro-5,7-dimethoxyquinazoline involves its interaction with the epidermal growth factor receptor (EGFR). The compound binds to the ATP-binding site of EGFR, inhibiting its kinase activity. This inhibition disrupts downstream signaling pathways critical for cell proliferation and survival, notably:
These interactions lead to reduced cell proliferation and increased apoptosis in cancer cell lines .
The physical properties of 4-Chloro-5,7-dimethoxyquinazoline include:
Key chemical properties include:
These properties influence its handling and application in laboratory settings.
4-Chloro-5,7-dimethoxyquinazoline has several applications in scientific research:
The C4-chlorine atom in 4-chloro-5,7-dimethoxyquinazoline exhibits high electrophilicity due to the electron-deficient quinazoline ring, making it a prime target for nucleophilic aromatic substitution (SNAr). This reactivity is exploited to introduce diverse amines, alcohols, or thiols at the C4 position. The reaction proceeds through a Meisenheimer complex stabilized by the ortho-nitrogen atom (N3), significantly lowering the activation energy barrier. Regioselectivity for C4 substitution is consistently observed over C2 substitution, as confirmed by DFT calculations showing a higher LUMO coefficient at C4 [9].
Optimized conditions use polar aprotic solvents (DMF, THF, or acetonitrile) to stabilize the anionic intermediate. For aliphatic amines, reactions proceed at 0–25°C within 1–4 hours without exogenous base. Aromatic amines require elevated temperatures (60–80°C) and bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) to enhance nucleophilicity. A representative protocol [4] achieves 98% yield by refluxing 6,7-dimethoxy-3,4-dihydroquinazolin-4-one in thionyl chloride/DMF (6 h), followed by dichloromethane workup and bicarbonate washing.
Table 1: Nucleophilic Chloride Displacement Conditions
Nucleophile | Conditions | Solvent | Time (h) | Yield (%) |
---|---|---|---|---|
Aliphatic amine | 0–25°C, no base | THF | 1–2 | 85–95 |
Aromatic amine | 60–80°C, TEA/DIPEA (2 eq) | DMF | 4–8 | 70–88 |
Alcohol | 25–40°C, NaH (1.2 eq) | DMF | 6–12 | 65–80 |
Thiol | 25°C, K₂CO₃ (1.5 eq) | Acetonitrile | 2–4 | 75–82 |
The 5,7-dimethoxy groups in 4-chloro-5,7-dimethoxyquinazoline serve as versatile handles for demethylation, etherification, or cross-coupling, enabling strategic diversification. Key approaches include:
Several high-yielding annulation strategies build the quinazoline core prior to C4-chlorination:
Table 2: Annulation Methods for Quinazoline Synthesis
Method | Starting Materials | Catalyst/Reagent | Yield (%) | Key Advantage |
---|---|---|---|---|
Cyclocondensation | Anthranilic acid + formamidine | Acetic acid | 85–90 | Simple setup |
Ni-Catalyzed [4+2] | 2-Amino-4,5-DMB* alcohol + nitrile | Ni(OAc)₂/phenanthroline | 88–92 | Atom economy, C–H activation |
Ru-Catalyzed coupling | 2-Amino-4,5-DMB aldehyde + formamide | Ru₃(CO)₁₂/xantphos | 80–86 | No exogenous oxidant |
DMB = dimethoxybenzyl |
Key intermediates enable efficient access to 4-chloro-5,7-dimethoxyquinazoline:
The low aqueous solubility (<5 μg/mL) of 4-chloro-5,7-dimethoxyquinazoline impedes biological testing. Structural modifications address this while retaining the core pharmacophore:
Table 3: Solubility Impact of Structural Modifications
Modification | Solubility (μg/mL) | Potency (Ki, μM) | Synthetic Challenge |
---|---|---|---|
None (parent compound) | <5 | 0.23 | N/A |
7-Carboxymethoxy | 365 | 0.20 | Dimerization via H-bonding |
7-(2-Morpholin-4-yl-ethoxy) | 48.5 | 0.161 | Reduced membrane permeability |
7-(2-Aminoethoxy) | 13.9 | 0.36 | Sensitivity to acylating reagents |
7-(3-Hydroxypropoxy) | 19.2 | 0.039 | Lower crystallinity, purification issues |
Challenges include:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7